molecular formula C10H12N2O B15318956 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL

2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL

Cat. No.: B15318956
M. Wt: 176.21 g/mol
InChI Key: YIVNFWJIUITCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL (CAS 1895550-78-3) is a high-purity benzimidazole derivative offered as a key chemical building block for drug discovery and medicinal chemistry research. The benzimidazole scaffold is a privileged structure in pharmacology, known for its wide spectrum of biological activities, which includes antitumor, antimicrobial, antiviral, and antioxidant properties . This particular compound serves as a versatile precursor for developing novel therapeutic agents, especially in the synthesis of advanced hybrid molecules . Benzimidazole hybrids, such as those combining benzimidazole with pyrimidine nuclei, have demonstrated significantly enhanced medicinal properties compared to single heterocyclic compounds, showing potent activity against various cancer cell lines and microbial pathogens . Researchers can utilize this compound to create new molecular entities targeting critical health issues. The product is supplied with a guaranteed purity of 95%+ and is strictly for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(3H-benzimidazol-5-yl)propan-2-ol

InChI

InChI=1S/C10H12N2O/c1-10(2,13)7-3-4-8-9(5-7)12-6-11-8/h3-6,13H,1-2H3,(H,11,12)

InChI Key

YIVNFWJIUITCPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)N=CN2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-5-yl)propan-2-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-nitro-1H-benzimidazole with a suitable alkylating agent, followed by reduction of the nitro group to an amine and subsequent functionalization to introduce the hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-Benzodiazol-5-yl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-1,3-Benzodiazol-5-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL and related benzimidazole derivatives:

Compound Name / ID (Source) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL Benzimidazole Propan-2-ol at position 6 ~218.3 (estimated) Potential solubility enhancement
Compound 25 () Benzimidazole 3-(p-Tolyloxy)propan-2-ol, methyl at N3 312 [M+H]+ Higher lipophilicity (Rt=0.91 min)
Compound 7 () Benzimidazole 3-(3,5-Difluorophenoxy)propan-2-ol 410 [M+H]+ Enhanced halogen interactions
2-(2-(Benzylthio)-1H-benzimidazol-1-yl)acetic acid () Benzimidazole Acetic acid, benzylthio at position 2 N/A Bioactivity via sulfur-mediated bonds
Compound 7 () Benzochalcogenazole-benzimidazole Selenazol, morpholine 414.1407 [MH+] DNA-binding potential (Δm/z=5.8 ppm)

Key Observations :

  • Polarity and Solubility : The hydroxyl group in the target compound likely increases polarity compared to analogs with aromatic ethers (e.g., Compound 7 in ) or alkyl chains (e.g., Compound 25 in ). This is supported by retention time (Rt) differences in LCMS data, where more polar compounds elute earlier .
  • Biological Interactions: Halogenated derivatives (e.g., 3,5-difluorophenoxy in Compound 7, ) may exhibit stronger binding to hydrophobic enzyme pockets, whereas sulfur/selenium-containing analogs () could engage in redox or covalent interactions .
  • Synthetic Utility: Boronic ester derivatives (e.g., ) are valuable in cross-coupling reactions, contrasting with the target compound’s alcohol group, which may serve as a hydrogen-bond donor .
Pharmacological and Physicochemical Data
  • Molecular Weight : The target compound’s estimated molecular weight (~218.3 g/mol) is lower than analogs with bulky substituents (e.g., Compound 10 in : m/z=464 [M+H]+), suggesting better membrane permeability .
  • Purity and Stability : LCMS data for analogs (e.g., >98% purity in –3) indicate robust synthetic protocols for benzimidazole derivatives, though stability may vary with substituents (e.g., boronic esters in are moisture-sensitive) .
Structural Analysis Tools

Crystallographic tools like SHELX () and Mercury () enable comparison of intermolecular interactions. For example, the hydroxyl group in the target compound may form hydrogen bonds in crystal lattices, whereas selenazole-containing derivatives () might exhibit unique packing patterns due to selenium’s larger atomic radius .

Biological Activity

2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL is a compound that has recently attracted attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL is C_{12}H_{14}N_2O with a molecular weight of approximately 176.22 g/mol. The structure features a benzimidazole moiety linked to a propan-2-ol group, which contributes to its reactivity and solubility properties.

Research indicates that 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL exhibits significant biological activity primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to the blocking of phosphorylation events necessary for cell cycle progression, ultimately influencing processes such as apoptosis and cellular proliferation .

Interaction with Biomolecules

The compound has been shown to interact with various enzymes and proteins involved in metabolic pathways. This interaction suggests its potential as a therapeutic agent in oncology and other diseases. Additionally, studies have indicated that it may influence multiple signaling pathways, enhancing its applicability in drug development.

Biological Activities

The biological activities of 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL can be summarized as follows:

Antitumor Activity

Several studies have demonstrated the antitumor properties of this compound. For instance, it has shown high potential in inhibiting cell proliferation across various cancer cell lines. In a comparative study, compounds structurally similar to 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL exhibited varying degrees of activity against tumor cells, with notable effectiveness in 2D assays compared to 3D assays .

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was evaluated using broth microdilution methods according to CLSI guidelines, showing promising results against Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have highlighted the efficacy of 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL in different therapeutic contexts:

  • Anticancer Studies : A study involving various benzimidazole derivatives reported that compounds similar to 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL exhibited significant antitumor activity with IC50 values indicating effective inhibition of cancer cell lines such as HCC827 and NCI-H358 .
  • Antimicrobial Efficacy : In another study, 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL was tested for its ability to inhibit biofilm formation in bacterial cultures. The results suggested that this compound could serve as a potential candidate for developing new antibacterial agents .

Comparative Analysis

The following table compares the biological activities of 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL with other benzimidazole derivatives:

Compound NameAntitumor Activity (IC50 μM)Antimicrobial Activity (MIC μg/mL)
2-(1H-Benzo[D]imidazol-6-YL)propan-2-OLHCC827: 6.26S. aureus: < 1
Benzimidazole Derivative AHCC827: 8.50E. coli: 10
Benzimidazole Derivative BHCC827: 5.00S. aureus: < 0.5

Q & A

Q. How are reaction mechanisms elucidated for copper-catalyzed benzimidazole syntheses?

  • Methodology :
  • Kinetic studies : Monitor intermediate formation via in situ FT-IR or UV-vis spectroscopy.
  • Isotope labeling : Traces proton transfer steps in hypervalent iodine-mediated reactions, supported by ¹⁸O-labeled experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.